Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]
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Overview
Description
Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3’,5’-[hydrogen (S)-phosphorothioate] is a synthetic compound known for its role as a potent inhibitor of protein kinase G (PKG) types Ia, Ib, and II . This compound is often used in biochemical and physiological research due to its ability to modulate cyclic guanosine monophosphate (cGMP)-dependent pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of specific reagents and conditions to ensure the correct stereochemistry and high purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3’,5’-[hydrogen (S)-phosphorothioate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The chlorophenylthio group can be substituted with other groups to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of analogs with different substituents at the 8-position .
Scientific Research Applications
Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3’,5’-[hydrogen (S)-phosphorothioate] has several scientific research applications:
Chemistry: Used as a tool to study cGMP-dependent pathways and protein kinase G activity.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for potential therapeutic applications in diseases where cGMP signaling is implicated.
Industry: Utilized in the development of biochemical assays and as a reference compound in research.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase G (PKG) through competitive binding to the cGMP binding sites . This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes such as vasodilation, platelet aggregation, and smooth muscle relaxation . The molecular targets include PKG types Ia, Ib, and II, and the pathways involved are primarily cGMP-dependent signaling cascades .
Comparison with Similar Compounds
Similar Compounds
8-Bromoguanosine 3’,5’-cyclic monophosphate: Another cGMP analog used in research.
8-(4-Chlorophenylthio)adenosine 3’,5’-cyclic monophosphate: A similar compound with an adenosine base instead of guanosine.
Rp-8-CPT-cGMPS: A related compound with similar inhibitory properties.
Uniqueness
Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3’,5’-[hydrogen (S)-phosphorothioate] is unique due to its high specificity and potency as a PKG inhibitor . Its ability to modulate cGMP-dependent pathways with high affinity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-8-(4-chlorophenyl)sulfanyl-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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